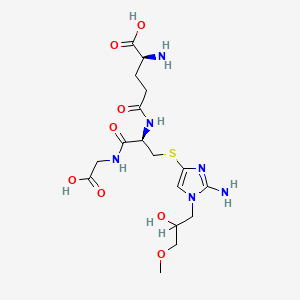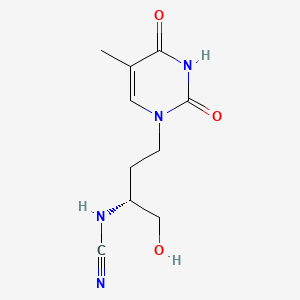![molecular formula C8H7BrO5 B12809639 3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid CAS No. 18700-61-3](/img/structure/B12809639.png)
3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 6137, also known as N-Chlorosuccinimide, is a chlorinating and oxidizing agent widely used in organic chemistry. It serves as a source of chlorine in radical reactions and various electrophilic additions. This compound is particularly useful for halogenation reactions, where it introduces chlorine atoms into organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
N-Chlorosuccinimide is typically synthesized by the chlorination of succinimide. The reaction involves treating succinimide with chlorine gas in the presence of a solvent such as acetic acid. The reaction conditions usually require a controlled temperature to ensure the selective formation of N-Chlorosuccinimide.
Industrial Production Methods
In industrial settings, N-Chlorosuccinimide is produced on a larger scale using similar chlorination processes. The production involves the continuous feeding of succinimide and chlorine gas into a reactor, maintaining optimal reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
N-Chlorosuccinimide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of organic substrates.
Substitution: It participates in electrophilic substitution reactions, introducing chlorine atoms into aromatic rings.
Addition: It can add chlorine atoms to double bonds in alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates and solvents like acetic acid. The reaction is typically carried out at room temperature.
Substitution: Reagents include aromatic compounds and catalysts such as Lewis acids. The reaction conditions vary depending on the substrate.
Addition: Reagents include alkenes and solvents like dichloromethane. The reaction is usually performed at low temperatures to control the addition process.
Major Products Formed
Oxidation: The major products are oxidized organic compounds.
Substitution: The major products are chlorinated aromatic compounds.
Addition: The major products are chlorinated alkanes.
科学研究应用
N-Chlorosuccinimide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the chlorination of peptides and proteins.
Medicine: It is used in the development of chlorinated drugs and diagnostic agents.
Industry: It is utilized in the production of chlorinated intermediates for various industrial processes.
作用机制
N-Chlorosuccinimide exerts its effects through the release of chlorine atoms. The molecular targets include organic substrates that undergo chlorination or oxidation. The pathways involved typically include radical mechanisms, where chlorine radicals are generated and react with the substrates to form the desired products.
相似化合物的比较
Similar Compounds
N-Bromosuccinimide: Similar to N-Chlorosuccinimide, but introduces bromine atoms instead of chlorine.
N-Iodosuccinimide: Similar to N-Chlorosuccinimide, but introduces iodine atoms instead of chlorine.
Uniqueness
N-Chlorosuccinimide is unique due to its high reactivity and selectivity in chlorination reactions. It is preferred over other halogenating agents for its ability to introduce chlorine atoms under mild conditions, making it a valuable reagent in organic synthesis.
属性
CAS 编号 |
18700-61-3 |
|---|---|
分子式 |
C8H7BrO5 |
分子量 |
263.04 g/mol |
IUPAC 名称 |
2-bromo-5-oxo-4,8-dioxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |
InChI |
InChI=1S/C8H7BrO5/c9-3-4-1(7(10)11)2-5(13-4)6(3)14-8(2)12/h1-6H,(H,10,11) |
InChI 键 |
BQMKEGIYBFPWOU-UHFFFAOYSA-N |
规范 SMILES |
C12C(C3C(C(C1O3)OC2=O)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)

![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)

![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)



![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)

![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)


